N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group, a 5-methyl-1,3-oxazol-4-ylmethyl moiety, and halogenated aromatic rings. The compound integrates multiple pharmacophoric elements:
- Triazole ring: Known for hydrogen-bonding capabilities and metabolic stability.
- Oxazole ring: Enhances π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClFN5O2/c1-11-19(20(30)25-17-8-5-14(22)9-16(17)24)27-28-29(11)10-18-12(2)31-21(26-18)13-3-6-15(23)7-4-13/h3-9H,10H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTJGSWIQJBXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structural Overview
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the target compound. For instance, compounds containing the 1,2,3-triazole moiety have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
In a comparative study of several triazole derivatives, it was found that derivatives similar to our compound exhibited IC50 values ranging from 0.12 to 2.78 μM against the MCF-7 breast cancer cell line. The mechanism involved the activation of apoptotic pathways, indicated by increased p53 expression and caspase-3 cleavage .
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | 0.65 | MCF-7 | Apoptosis via p53 and caspase activation |
| Triazole Derivative B | 2.41 | MCF-7 | Apoptosis via p53 and caspase activation |
Antimicrobial Activity
The compound also presents potential antimicrobial properties. Research has indicated that triazole derivatives can inhibit the growth of various pathogens.
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that similar triazole compounds inhibited bacterial growth at concentrations around 10 μg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Enzymes
Triazoles are known to interact with various enzymes involved in cell proliferation and survival. For instance, they may inhibit specific kinases or other regulatory proteins critical for cancer cell growth.
2. Induction of Apoptosis
As noted in the studies on MCF-7 cells, the compound likely induces apoptosis through pathways involving p53 and caspases.
3. Antimicrobial Action
The antimicrobial effects may result from interference with microbial metabolic processes or structural integrity.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. The triazole moiety is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer cell metabolism. Triazoles have been found to interfere with the synthesis of nucleic acids and proteins necessary for cancer cell survival. This action is particularly relevant in the context of drug-resistant cancer types, where traditional therapies fail .
Pharmaceutical Development
Drug Design and Synthesis
The synthesis of this compound has been explored in various studies as a model for developing new pharmaceuticals. Its structural features allow for modifications that can enhance bioavailability and selectivity towards target cells .
Case Studies
A notable case study highlighted the compound's efficacy against specific cancer types such as breast and lung cancer. In vitro studies demonstrated that the compound could significantly reduce cell viability in these cancer lines compared to controls .
Comparison with Similar Compounds
Key Observations :
- Fluorine’s electronegativity (3.98) may improve binding specificity via electrostatic interactions .
- Heterocyclic Core : The oxazole in the target compound replaces thiazole in analog , altering electronic properties and steric bulk. Oxazole’s lower basicity (pKa ~0.8) compared to thiazole (pKa ~2.5) could influence solubility .
Computational Similarity Assessment
emphasizes that structural similarity metrics (e.g., Tanimoto coefficient) prioritize shared pharmacophores, while functional similarity considers biological outcomes. The target’s unique oxazole-triazole scaffold may classify it as structurally distinct from thiazole-based analogs, yet functionally analogous in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
